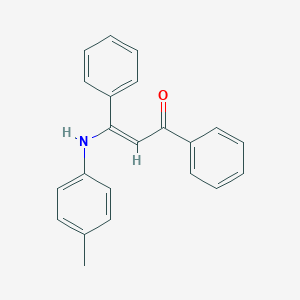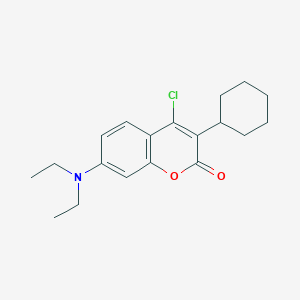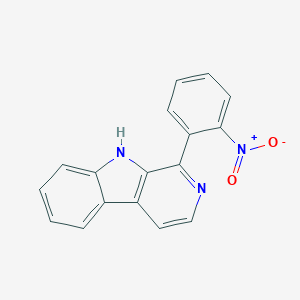![molecular formula C11H12N4O2S B243187 2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243187.png)
2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as Methylsulfanyl Pyrazolo Pyrimidine (MSPP), is a chemical compound with potential therapeutic applications. It belongs to the class of pyrazolo pyrimidine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of MSPP is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and signaling pathways involved in cancer and inflammation. MSPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. MSPP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
MSPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. MSPP has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MSPP has been shown to have low toxicity and good bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
MSPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has low toxicity. MSPP has been shown to have good bioavailability and can be administered orally or intravenously. However, MSPP has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. MSPP also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of MSPP. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Another direction is to study its mechanism of action in more detail, in order to better understand its pharmacological properties. Additionally, MSPP could be modified to improve its solubility and half-life, which could enhance its effectiveness in lab experiments and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MSPP involves the reaction of 6-amino-1,3-dimethyluracil with 2-methylthio-1,3-dicarbonyl compounds. The reaction is carried out in the presence of a base and a solvent, such as ethanol or acetonitrile. The resulting product is purified by recrystallization or chromatography.
Applications De Recherche Scientifique
MSPP has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in these processes. MSPP has also been studied for its potential use as a diagnostic tool in imaging studies.
Propriétés
Formule moléculaire |
C11H12N4O2S |
|---|---|
Poids moléculaire |
264.31 g/mol |
Nom IUPAC |
11-methylsulfanyl-2-oxo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-10-carboxamide |
InChI |
InChI=1S/C11H12N4O2S/c1-18-10-7(8(12)16)9-13-6-4-2-3-5(6)11(17)15(9)14-10/h14H,2-4H2,1H3,(H2,12,16) |
Clé InChI |
FBVVSCIOOMWACO-UHFFFAOYSA-N |
SMILES |
CSC1=C(C2=NC3=C(CCC3)C(=O)N2N1)C(=O)N |
SMILES canonique |
CSC1=C(C2=NC3=C(CCC3)C(=O)N2N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B243106.png)
![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)

![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)

![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243154.png)
![6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243155.png)
![6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243157.png)